![molecular formula C14H22N2O2 B8547518 tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate](/img/structure/B8547518.png)
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate typically involves the reaction of t-butyl chloroformate with 2-(4-methylaminophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates or amines, depending on the nucleophile used.
科学研究应用
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a protecting group for amines in peptide synthesis, allowing for selective reactions and deprotection under mild conditions.
作用机制
The mechanism of action of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate involves its role as a protecting group in organic synthesis. The t-butyl carbamate group can be installed on an amine to protect it from unwanted reactions. It can later be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine. This allows for selective reactions and the synthesis of complex molecules.
相似化合物的比较
Similar Compounds
t-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is unique due to its specific structure, which combines the protecting group properties of t-butyl carbamate with the functional group of 2-(4-methylaminophenyl)ethylamine. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[4-(methylamino)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-11-5-7-12(15-4)8-6-11/h5-8,15H,9-10H2,1-4H3,(H,16,17) |
InChI 键 |
SKRRSMNKDRHDTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Des[5-(2-dimethylamino)ethyl] Diltiazem](/img/structure/B8547447.png)
![5,7-Dichloro-6-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8547452.png)
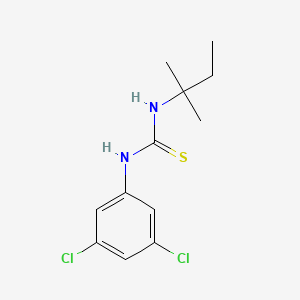

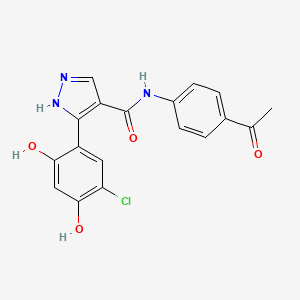
![Benzenemethanamine,4-(diethoxymethyl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8547478.png)
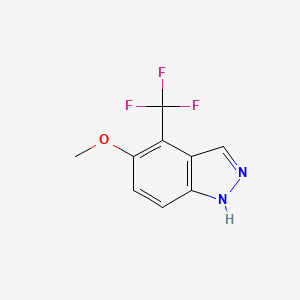
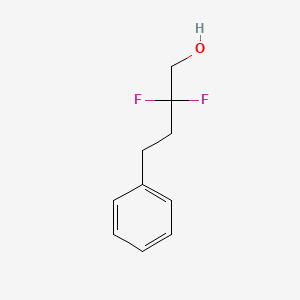
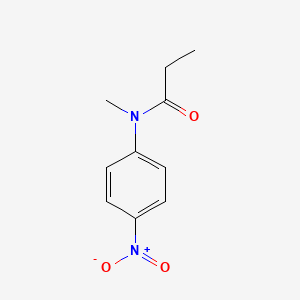
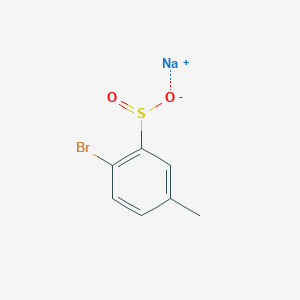
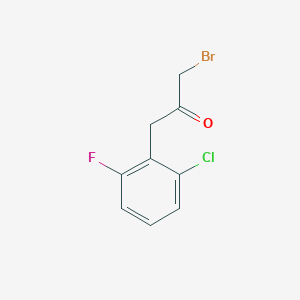
![1-(Bromomethyl)-4-[(4-methoxyphenyl)methyl]benzene](/img/structure/B8547525.png)
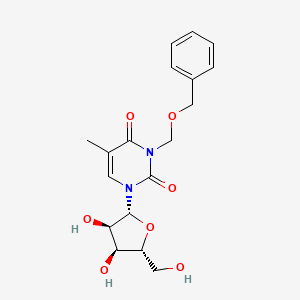
![2-(2-(1H-pyrazolo[3,4-b]pyridin-4-yl)thiazol-4-yl)ethanenitrile](/img/structure/B8547541.png)
